Product packaging for D-Mannojirimycin(Cat. No.:)

D-Mannojirimycin

Cat. No.: B13796176
M. Wt: 179.17 g/mol
InChI Key: FXVPOMKTIZKCTJ-QTVWNMPRSA-N
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Description

Classification as an Iminosugar and Glycomimetic

D-Mannojirimycin is classified as a polyhydroxylated piperidine (B6355638), belonging to a broader class of compounds known as iminosugars or azasugars. ub.edu Iminosugars are carbohydrate analogues in which the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. mdpi.come-bookshelf.deunimi.it This structural modification is fundamental to their biological activity. Specifically, this compound is an analogue of the sugar D-mannose and is chemically named 5-Amino-5-deoxy-D-mannopyranose. biosynth.comscbt.com

Due to their structural resemblance to natural monosaccharides, iminosugars are considered glycomimetics. researchgate.netnih.gov Glycomimetics are molecules designed to mimic the structure and function of carbohydrates, enabling them to interact with carbohydrate-processing enzymes and receptors. unimi.itnih.gov The nitrogen atom in the ring of iminosugars like this compound allows them to mimic the shape and charge of the transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. mdpi.com This mimetic capability is the basis for their potent inhibitory effects on carbohydrate-processing enzymes.

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical NameThis compound chemicalbook.com
Systematic Name5-Amino-5-deoxy-D-mannopyranose biosynth.comscbt.com
CAS Number62362-40-7
Molecular FormulaC6H13NO5 chemicalbook.com
Molecular Weight179.17 g/mol chemicalbook.com

Historical Context and Isolation Significance in Research

The study of iminosugars began with the discovery of Nojirimycin in 1966, which was isolated from the culture broth of Streptomyces species. ub.edue-bookshelf.deoup.com This compound was the first naturally occurring sugar analogue found to contain a nitrogen atom within its pyranose ring. e-bookshelf.de The discovery of Nojirimycin and its inhibitory properties against glucosidases sparked significant interest in this new class of compounds. e-bookshelf.deumontpellier.fr

Following this initial discovery, a related aminosugar named Nojirimycin B was isolated, also as its bisulfite adduct, from the culture broth of Streptomyces lavendulae SF-425. nih.gov This compound was later identified as this compound. nih.gov The isolation of this compound was significant as it expanded the family of known iminosugars and demonstrated that nature produced analogues of various monosaccharides, not just glucose. nih.gov Further research into the biosynthesis of these compounds in microorganisms like Streptomyces subrutilus revealed pathways originating from D-glucose, where mannojirimycin is an intermediate in the formation of other iminosugars. csic.es The availability of these natural inhibitors provided researchers with invaluable chemical probes to explore the function of specific glycosidases. oup.com

Overview of Glycosidase Inhibition in Academic Study

Glycosidases, or glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar units in complex carbohydrates, glycoproteins, and glycolipids. researchgate.netscbt.com These enzymes are fundamental to a vast array of biological processes, including intestinal digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins in the endoplasmic reticulum. oup.com

Iminosugars, including this compound, are potent and often competitive inhibitors of glycosidases. mdpi.comnih.govscbt.com Their inhibitory mechanism stems from their structural similarity to the natural carbohydrate substrate, allowing them to bind to the enzyme's active site. scbt.com More specifically, the protonated nitrogen atom at physiological pH mimics the oxacarbenium ion-like transition state that forms during the enzyme-catalyzed hydrolysis of the glycosidic bond. mdpi.comacs.org By binding tightly to the active site, the iminosugar blocks access for the natural substrate, thereby inhibiting the enzyme. scbt.com

In academic research, this compound is particularly noted for its powerful inhibitory activity against α-mannosidase. scbt.comnih.gov The inhibition of glycosidases by compounds like this compound is a critical research tool in glycobiology. oup.comnih.govnih.gov It allows scientists to interfere with specific steps in the biosynthesis of N-linked oligosaccharide chains on glycoproteins. nih.govnih.gov By observing the effects of this inhibition, researchers can elucidate the biological roles of specific glycan structures in processes such as protein folding, quality control, cellular transport, and cell-cell recognition. oup.comscbt.com

Table 2: Investigated Inhibitory Activity of this compound

EnzymeInhibitory ActivitySource
α-Mannosidase (from rat epididymis)Powerful inhibitor nih.gov
β-Glucosidase (from apricot)Powerful inhibitor nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B13796176 D-Mannojirimycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1

InChI Key

FXVPOMKTIZKCTJ-QTVWNMPRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of D Mannojirimycin

Elucidation of D-Mannojirimycin Biosynthesis Routes

The biosynthesis of this compound is intricately linked to central carbohydrate metabolism, primarily utilizing glucose as a starting block. rsc.orgnih.gov The pathway involves a series of enzymatic reactions that transform the glucose backbone into the characteristic piperidine (B6355638) ring structure of mannojirimycin.

Precursors and Intermediate Metabolites in this compound Biogenesis

The primary precursor for this compound biosynthesis in most organisms studied is D-glucose. rsc.orgnih.gov Through the glycolytic pathway, glucose is converted into fructose-6-phosphate (B1210287), a key entry point into the biosynthetic route leading to this compound. nih.govejbiotechnology.infofrontiersin.org

Key intermediates in the pathway have been identified through various studies, including isotope labeling experiments. These intermediates include:

Fructose-6-phosphate (F6P): Derived from glucose via glycolysis. nih.govejbiotechnology.info

2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP): Formed from F6P through amination and other modifications. rsc.orgejbiotechnology.info

2-amino-2-deoxy-D-mannitol (ADM): A crucial precursor generated by the dephosphorylation of ADMP. rsc.orgnih.govwikipedia.org

6-oxo-2-amino-2-deoxy-D-mannitol: A transient oxidized intermediate formed from ADM. rsc.org

Manojirimycin (MJ): The cyclized product formed from the 6-oxo intermediate. wikipedia.org

Table 1: Precursors and Intermediates in this compound Biosynthesis

Precursor/Intermediate Role in Pathway
D-Glucose Ultimate precursor, converted to Fructose-6-phosphate. rsc.orgnih.gov
Fructose-6-phosphate Key intermediate from glycolysis that enters the biosynthesis pathway. nih.govejbiotechnology.infofrontiersin.org
2-amino-2-deoxy-D-mannitol-6-phosphate Phosphorylated intermediate following amination of F6P. rsc.orgejbiotechnology.info
2-amino-2-deoxy-D-mannitol Dephosphorylated precursor to cyclization. rsc.orgnih.govwikipedia.org
6-oxo-2-amino-2-deoxy-D-mannitol Oxidized intermediate that spontaneously cyclizes. rsc.org
Manojirimycin The final product of the initial cyclization. wikipedia.org

Enzymatic Steps and Catalytic Conversions in this compound Formation

The biosynthesis of this compound is a multi-step enzymatic cascade. While the precise enzymes can vary between organisms, the general catalytic conversions are conserved.

The process begins with the conversion of fructose-6-phosphate. A key step is the introduction of an amino group, a reaction catalyzed by an aminotransferase . ejbiotechnology.infowikipedia.org In some bacteria, the gene gabT1 has been identified to encode for this transaminase activity. ejbiotechnology.infowikipedia.org This is followed by dephosphorylation, carried out by a phosphatase , such as the one encoded by the yktc1 gene in Bacillus subtilis. ejbiotechnology.infowikipedia.org

The resulting 2-amino-2-deoxy-D-mannitol (ADM) then undergoes a critical oxidation at the C6 position. This reaction is catalyzed by a dehydrogenase or oxidoreductase , like GutB1 in Bacillus species. ejbiotechnology.infowikipedia.org The resulting 6-oxo intermediate is unstable and spontaneously cyclizes via a C2-N-C6 linkage to form mannojirimycin. nih.govwikipedia.org

Table 2: Key Enzymes and Catalytic Conversions

Enzyme Class Gene Example (Organism) Catalytic Conversion
Aminotransferase gabT1 (Bacillus subtilis) Catalyzes the amination at the C2 position of a fructose-6-phosphate derivative. ejbiotechnology.infowikipedia.org
Phosphatase yktc1 (Bacillus subtilis) Dephosphorylates the intermediate to form 2-amino-2-deoxy-D-mannitol (ADM). ejbiotechnology.infowikipedia.org
Dehydrogenase/Oxidoreductase gutB1 (Bacillus subtilis), MnGutB1 (Morus spp.) Oxidizes the C6 hydroxyl group of ADM to form a 6-oxo intermediate, leading to cyclization into mannojirimycin. nih.govwikipedia.org

Comparative Analysis of this compound Biosynthesis Across Biological Systems

While the core biosynthetic pathway of this compound from glucose is largely conserved, variations exist between different biological systems, such as bacteria and plants.

In bacteria like Streptomyces subrutilus and Bacillus subtilis, the biosynthesis proceeds through a C2-N-C6 cyclization of the glucose-derived precursor. nih.govwikipedia.org This pathway leads to the formation of mannojirimycin, which can then be a precursor for other iminosugars like 1-deoxynojirimycin (B1663644). wikipedia.org

In some plants, such as Commelina communis, an alternative cyclization pattern has been observed for the biosynthesis of related iminosugars, involving a C1-N-C5 cyclization. nih.govfrontiersin.org However, studies in mulberry (Morus spp.) suggest a pathway similar to that in bacteria, where 2-amino-2-deoxy-D-mannitol is a key precursor to mannojirimycin and subsequently 1-deoxynojirimycin, involving a C2-N-C6 cyclization. rsc.orgnih.gov The enzymes involved in plants, while carrying out similar catalytic functions, may have different genetic origins and regulatory mechanisms compared to their microbial counterparts. ejbiotechnology.info

The study of these different biosynthetic routes provides valuable insights into the evolution of secondary metabolite pathways and offers opportunities for metabolic engineering to enhance the production of these valuable compounds.

Chemical Synthesis and Analog Development of D Mannojirimycin

Total Synthesis Methodologies for D-Mannojirimycin

The synthesis of this compound (DMJ), a polyhydroxylated piperidine (B6355638) alkaloid, has been a subject of significant interest due to its potent glycosidase inhibitory activity. Various synthetic strategies have been developed, often leveraging the chiral pool of readily available carbohydrates to establish the required stereocenters.

The use of well-defined sugar precursors provides a robust and stereocontrolled route to this compound and its isomers. Common starting materials include D-glucose, D-mannose, and D-lyxose, which already possess the necessary chiral information, thereby simplifying the synthetic challenge.

One prominent strategy begins with commercially available methyl α-D-mannopyranoside. A novel nine-step synthesis has been reported that involves the methanolysis of epoxides derived from an acetylated 1-azido-6-deoxyhex-5-enopyranoside, followed by deprotection and catalytic hydrogenation to yield the target iminosugar. nih.gov Another approach utilizes D-glucose as the starting point. For instance, 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be converted into a D-xylo-hexos-5-ulose intermediate. rsc.org Subsequent introduction of the amino group at C-5 via an oxime, followed by diastereoselective reduction, establishes the desired D-manno configuration. rsc.org

A different route to a related iminosugar, 1-deoxynojirimycin (B1663644), which shares synthetic principles, starts from 2,3,4,5-tetra-O-benzyl-d-glucopyranose. google.com This precursor undergoes a hemiacetal reduction, followed by a double Pfitzner–Moffatt oxidation and subsequent reductive amination to form the piperidine ring. google.com Syntheses have also been achieved from D-lyxose, highlighting the versatility of using different sugar precursors to access these complex molecules. nih.gov

Starting MaterialKey Intermediate(s)Reference(s)
Methyl α-D-mannopyranosideAcetylated 1-azido-6-deoxyhex-5-enopyranoside epoxide nih.gov
2,3,4,6-tetra-O-benzyl-D-glucopyranoseD-xylo-hexos-5-ulose dimethyl acetal, Oxime intermediate rsc.org
D-LyxoseNot specified nih.gov
D-Serine6-(tert-butyldimethylsilyloxymethyl)-3,6-dihydro-1H-pyridin-2-one nih.gov

This table summarizes various defined sugar and other chiral precursors used in the synthesis of this compound and related iminosugars.

Achieving the correct stereochemistry is the most critical aspect of this compound synthesis. Several key stereoselective transformations are employed to control the configuration of the multiple chiral centers in the piperidine ring.

Reductive Amination: Intramolecular reductive amination is a cornerstone of many synthetic routes. This reaction typically involves the cyclization of a δ-amino aldehyde or ketone, generated in situ from a sugar precursor, to form the piperidine ring. The stereochemical outcome is controlled by the existing stereocenters of the carbohydrate backbone. For example, the synthesis of 1-deoxynojirimycin from D-glucose can be achieved via fructose (B13574) diphosphate (B83284) aldolase (B8822740) catalyzed condensation followed by a catalytic intramolecular reductive amination step. nih.gov

Diastereoselective Reduction: The reduction of carbonyl or oxime groups is another pivotal step where stereocontrol is essential. In a synthesis starting from 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a key ketone intermediate is converted to an oxime. The subsequent diastereoselective reduction with lithium aluminium hydride is crucial for establishing the D-gluco-stereochemistry at the new C-5 amino center, which corresponds to the D-manno configuration in the final product. rsc.org

Regio- and Stereoselective Amination: Direct introduction of an amino group onto a chiral backbone is a powerful strategy. A stereoselective synthesis of D-1-deoxymannojirimycin was achieved through the regioselective and diastereoselective amination of an anti-1,2-dibenzyl ether using chlorosulfonyl isocyanate (CSI). nih.gov This method allows for precise control over the position and orientation of the incoming amino group.

Sharpless Asymmetric Reactions: For syntheses starting from achiral or simpler chiral precursors, Sharpless asymmetric reactions are instrumental. Asymmetric dihydroxylation and epoxidation can introduce chiral hydroxyl groups with high enantioselectivity. One route to 1-deoxynojirimycin and its stereoisomers employs a Sharpless dihydroxylation and epoxidation, followed by a highly regio- and stereoselective aminolysis of the resulting vinyl epoxide to construct the piperidine core. nih.govnih.gov

Rational Design and Synthesis of this compound Analogues

The structural framework of this compound serves as a versatile scaffold for the development of tailored analogues. By strategically modifying its structure, researchers can create chemical probes to study biological processes, enhance inhibitory potency and selectivity, and develop tools for targeted investigations.

Chemical modification of the core this compound structure allows for the fine-tuning of its biological activity and the introduction of reporter groups for detection and imaging.

N-Alkylation and N-Benzylation: Modification at the ring nitrogen atom is a common strategy to alter the inhibitory profile. N-alkylation of the related 1-deoxynojirimycin (DNJ) was found to increase its potency in inhibiting endoplasmic reticulum glucosidases. nih.gov Similarly, a series of novel N-benzyl deoxynojirimycin derivatives have been synthesized and evaluated as α-glucosidase inhibitors. google.com These modifications can enhance interactions with the enzyme's active site or alter the compound's cellular uptake and localization.

Radioiodination: For in vivo imaging and biodistribution studies, radioisotopes can be incorporated. Tetraacetylated N-(3'-iodo-2'-propenyl)-1-deoxynojirimycin and N-(3'-iodobenzyl)-1-deoxynojirimycin have been synthesized as radioiodinated glucose analogs. nih.gov These probes are designed to penetrate the blood-brain barrier and act as potential metabolic markers for tumor cells, demonstrating how derivatization can create imaging agents. nih.gov

Fluorophore Conjugation: Attaching a fluorescent tag creates probes for cellular imaging. Deoxynojirimycin has been conjugated to fluorophores like Dansyl and Coumarin to create probes (DNJ-Dans, DNJ-DEAC) that can specifically image cells expressing α-glucosidase on their surface membranes. nih.gov These tools are invaluable for visualizing enzyme localization and activity in a cellular context.

Modification TypeExample MoietyPurposeReference(s)
N-AlkylationMethyl, Propyl, etc.Modulate inhibitory potency and selectivity nih.gov
N-BenzylationSubstituted benzyl (B1604629) groupsEnhance α-glucosidase inhibition google.com
Radioiodination3'-iodo-2'-propenyl, 3'-iodobenzylIn vivo imaging, biodistribution studies nih.gov
Fluorophore ConjugationDansyl, CoumarinCell-specific fluorescence imaging nih.gov

This table illustrates strategic chemical modifications of the deoxynojirimycin scaffold to generate research probes.

Conjugating this compound or its analogues to other molecules creates bifunctional or multivalent compounds designed for specific applications, such as targeted delivery, affinity-based purification, or enhanced binding affinity.

Affinity Ligands: The high affinity of iminosugars for their target glycosidases makes them ideal ligands for affinity chromatography. A derivative, N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, was synthesized and immobilized on a Sepharose resin. nih.gov This affinity resin allows for the one-step purification of trimming glucosidase I from crude cell extracts with high yield, showcasing the utility of these conjugates in biochemical research. nih.gov

Click Chemistry for Hybrid Molecules: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for creating complex conjugates. A series of phenyltriazole-deoxynojirimycin hybrids have been synthesized by linking DNJ, functionalized with an azide-terminated linker, to various substituted phenylacetylenes. nih.gov This modular approach allows for the rapid generation of a library of compounds with diverse properties for structure-activity relationship studies. nih.gov

Biantennary Glycomimetics: More complex conjugates, such as N,C-biantennary iminosugars, can be developed to probe complex biological systems. While demonstrated for nojirimycin, the principles are applicable to DMJ. These structures are synthesized by first creating an iminosugar C-glycoside, which is then further functionalized at the nitrogen atom, for example, through reductive amination with aldehydes or coupling with isothiocyanates. nih.govacs.org Such molecules can interact with multiple binding sites or target specific protein-carbohydrate interactions.

Enzymatic Inhibition Mechanisms and Selectivity of D Mannojirimycin

Inhibition Profile of Alpha-Mannosidases by D-Mannojirimycin

This compound exhibits a specific profile of inhibition against alpha-mannosidases, a class of enzymes responsible for cleaving alpha-linked mannose residues from oligosaccharide chains.

This compound is recognized as a selective inhibitor of class I α-1,2-mannosidases. medchemexpress.com These enzymes are crucial in the early stages of N-glycan processing, catalyzing the removal of terminal α-1,2-linked mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to nascent glycoproteins. nih.govnih.gov This specificity means that DMJ primarily targets the initial mannose trimming steps that occur in the endoplasmic reticulum and the cis-Golgi. researchgate.net Interestingly, studies have also shown that this compound can be a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase, indicating a broader, though specific, inhibitory spectrum.

The inhibitory action of this compound is attributed to its structural resemblance to the mannosyl cation intermediate formed during the enzymatic hydrolysis reaction. As a piperidine (B6355638) alkaloid, the nitrogen atom in the ring of DMJ is protonated at physiological pH. drugbank.com This positively charged, sugar-shaped molecule binds tightly within the enzyme's active site. The proposed mechanism suggests the formation of an ion-pair between the protonated inhibitor and an essential carboxylate group (e.g., from an aspartate or glutamate (B1630785) residue) in the active site, which normally serves to stabilize the transition state of the natural substrate. This stable enzyme-inhibitor complex effectively blocks the enzyme's catalytic activity.

Crystallographic studies have revealed that this compound binds differently to class I and class II α-mannosidases, adopting distinct conformations within their respective active sites. This differential binding underscores the molecular basis for its selectivity. Kinetic analyses have determined the inhibitory constants of DMJ, providing a quantitative measure of its potency.

Inhibitory Potency of this compound
Enzyme TargetInhibition Value (IC50)Reference
Class I α-1,2-Mannosidase20 µM medchemexpress.com

Impact on N-Linked Glycosylation Processing

By inhibiting α-1,2-mannosidases, this compound directly interferes with the N-linked glycosylation pathway, a critical series of modifications for many proteins.

The processing of N-linked glycans begins in the endoplasmic reticulum (ER) with the transfer of a Glc3Man9GlcNAc2 precursor to the protein. After the rapid removal of three glucose residues, the glycoprotein (B1211001) bears a Man9GlcNAc2 structure. The next step is the sequential removal of four α-1,2-linked mannose residues by class I mannosidases to form a Man5GlcNAc2 intermediate. This compound specifically blocks this step. nih.gov As a result, cells treated with DMJ accumulate glycoproteins that retain high-mannose N-glycans, primarily the Man9GlcNAc2 and Man8GlcNAc2 forms. medchemexpress.com This halt in trimming prevents the subsequent addition of other sugars (like N-acetylglucosamine, galactose, and sialic acid) that would form complex or hybrid N-glycans. nih.gov

Class I α-1,2-mannosidases are located in both the endoplasmic reticulum (ER) and the Golgi apparatus, and this compound affects the enzymes in both compartments.

Endoplasmic Reticulum: ER mannosidase I plays a key role in the ER-associated degradation (ERAD) pathway, a quality control mechanism that identifies and targets misfolded glycoproteins for degradation. The trimming of a specific mannose residue from the high-mannose glycan acts as a signal that the protein has been in the ER for an extended period and should be degraded. By inhibiting ER mannosidase I, DMJ can slow down the degradation of certain misfolded glycoproteins. This inhibition can also lead to ER stress, triggering the unfolded protein response (UPR). medchemexpress.com

Golgi Apparatus: In the cis-Golgi, Golgi mannosidase I is responsible for trimming the high-mannose precursor to Man5GlcNAc2, which is an essential prerequisite for the synthesis of complex N-glycans in the medial- and trans-Golgi. Inhibition of Golgi mannosidase I by DMJ effectively blocks the entire downstream pathway of complex and hybrid glycan formation. nih.govnih.gov Proteins consequently traffic through the Golgi and are expressed on the cell surface or secreted bearing unprocessed high-mannose oligosaccharides. nih.gov

Comparative Studies with Other Glycosidase Inhibitors

The effects of this compound are best understood when compared to other well-known glycosidase inhibitors that act at different stages of the N-glycan processing pathway.

Deoxynojirimycin (DNJ) and Castanospermine: These are glucosidase inhibitors that act earlier in the pathway than DMJ. They inhibit ER glucosidases I and II, preventing the removal of the initial three glucose residues from the Glc3Man9GlcNAc2 precursor. This leads to the accumulation of glucosylated high-mannose oligosaccharides, which is distinct from the non-glucosylated Man9GlcNAc2 structures that accumulate with DMJ treatment.

Kifunensine: Like DMJ, Kifunensine is a potent and specific inhibitor of class I α-1,2-mannosidases. It acts at the same step in the glycosylation pathway. However, research indicates that Kifunensine is significantly more potent, with reports suggesting it is 50 to 100 times more effective than this compound at inhibiting mannosidase I.

Swainsonine (B1682842): This inhibitor acts later in the pathway. Swainsonine is a specific inhibitor of Golgi α-mannosidase II, the enzyme responsible for trimming the final two mannose residues from the GlcNAcMan5GlcNAc2 intermediate to form a GlcNAcMan3GlcNAc2 structure. Inhibition by swainsonine blocks the final step in creating the core structure for complex N-glycans, leading to the accumulation of hybrid-type N-glycans.

Comparison of Glycosidase Inhibitors
InhibitorPrimary Enzyme TargetPoint of ActionResulting Predominant Glycan Structure
Deoxynojirimycin (DNJ) / CastanospermineER Glucosidase I & IIEarly (Glucose Trimming)Glucosylated High-Mannose (Glc1-3Man9GlcNAc2)
This compound (DMJ) ER/Golgi Mannosidase IIntermediate (Mannose Trimming)High-Mannose (Man8-9GlcNAc2)
KifunensineER/Golgi Mannosidase IIntermediate (Mannose Trimming)High-Mannose (Man9GlcNAc2)
SwainsonineGolgi Mannosidase IILate (Final Mannose Trimming)Hybrid-type Oligosaccharides

Cellular and Molecular Glycobiology of D Mannojirimycin Action

Perturbation of Glycoprotein (B1211001) Folding and Endoplasmic Reticulum Quality Control

The endoplasmic reticulum is the primary site for the synthesis and folding of most secreted and transmembrane proteins. A critical aspect of this process is the N-linked glycosylation, which involves the attachment and subsequent modification of an oligosaccharide precursor to nascent polypeptide chains. This glycan tag serves as a signal for proper folding and quality control.

D-Mannojirimycin specifically inhibits ER α-mannosidase I, an enzyme responsible for trimming mannose residues from the N-linked glycan (Glc3Man9GlcNAc2) attached to nascent glycoproteins. nih.gov Inhibition of this trimming process by DMJ leads to the accumulation of glycoproteins with unprocessed, high-mannose glycans. nih.gov This alteration in glycan structure disrupts the normal glycoprotein folding and maturation process. oup.com The ER quality control system recognizes these improperly processed glycoproteins as misfolded, leading to their accumulation within the ER lumen. dovepress.com This accumulation of misfolded proteins triggers a cellular stress condition known as ER stress. nih.govdovepress.comresearchgate.net

Studies have demonstrated that treatment of cells with 1-deoxymannojirimycin (B1202084), a derivative of DMJ, induces ER stress. nih.gov This was evidenced by the upregulation of key molecular markers associated with ER stress. nih.gov The accumulation of misfolded proteins disrupts the protein folding capacity of the ER, leading to a failure of these proteins to be transported to the Golgi apparatus for further processing and secretion. dovepress.com

The induction of ER stress by this compound subsequently activates a complex signaling network known as the Unfolded Protein Response (UPR). nih.govdovepress.comsignosisinc.com The UPR is a cellular mechanism designed to restore ER homeostasis by alleviating the load of misfolded proteins. dovepress.comimrpress.com The UPR is mediated by three main ER-resident sensor proteins: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-activated (PKR)-like ER kinase (PERK), and activating transcription factor 6 (ATF6). dovepress.comelifesciences.orguchile.cl

In response to DMJ-induced ER stress, these sensors become activated. nih.gov For instance, research has shown that treatment with 1-deoxymannojirimycin leads to the activation and upregulation of key UPR molecules such as X-box binding protein 1 (XBP1) and the 78 kDa glucose-regulated protein (GRP78/BiP). nih.gov GRP78/BiP is a major ER chaperone that plays a central role in protein folding and is a key regulator of the UPR. imrpress.com Activation of the UPR aims to:

Increase the expression of chaperone proteins to assist in the folding of accumulated proteins. dovepress.comelifesciences.org

Enhance the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). dovepress.com

If these adaptive responses are insufficient to resolve the ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway. dovepress.comimrpress.com

Consequences on Cellular Physiology and Signaling

The ER stress and subsequent UPR activation triggered by this compound have significant downstream consequences on cellular physiology, impacting cell fate decisions and the trafficking of other cellular components.

Prolonged or severe ER stress, as can be induced by this compound, can lead to the initiation of apoptosis, or programmed cell death. nih.govdovepress.com When the UPR fails to restore ER homeostasis, the signaling cascade shifts towards activating apoptotic pathways. dovepress.comimrpress.com

One of the key apoptotic pathways linked to ER stress involves the activation of caspases. Research has shown that treatment with 1-deoxymannojirimycin leads to the cleavage and activation of caspase-12, caspase-9, and caspase-3 in human hepatocarcinoma cells. nih.gov Caspase-12 is specifically associated with ER stress-induced apoptosis. nih.gov Its activation can then trigger a downstream cascade involving caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.gov This suggests that the accumulation of glycoproteins with high-mannose structures, generated by DMJ, can serve as a novel mechanism for inducing ER stress and activating the caspase-12-mediated apoptotic pathway. nih.gov

The inhibition of N-linked glycan processing by this compound and its analogues has profound effects on the trafficking and secretion of glycoproteins. oup.comembopress.org The proper trimming of glycans in the ER is a critical checkpoint for the export of glycoproteins to the Golgi apparatus for further modification and subsequent transport to their final destinations, including the cell surface or the extracellular space. nih.gov

By inhibiting α-mannosidase I, DMJ prevents the formation of correctly trimmed N-glycans, which can lead to the retention of glycoproteins within the ER. nih.gov This retention is a key aspect of the ER quality control system. However, the effects can be protein-specific. For example, studies with the related glucosidase inhibitor 1-deoxynojirimycin (B1663644) (dNM) showed that the secretion of immunoglobulin D (IgD) was blocked, while the secretion of immunoglobulin M (IgM) was not, indicating differential requirements for glycan processing for the trafficking of different glycoproteins. embopress.org

Furthermore, some glycoproteins may bypass the ER quality control and be secreted with unprocessed high-mannose glycans. tandfonline.com In some cell types, an alternative processing pathway involving a Golgi-resident endo-α-D-mannosidase can cleave the glucose residues from the oligosaccharide, allowing for further processing. tandfonline.combiorxiv.orgpnas.org The utilization of this bypass pathway is cell-type specific. tandfonline.com The altered glycosylation can also impact the apical sorting and delivery of glycoproteins in polarized cells. uni-muenchen.de

Interplay with Host Chaperone Systems and Protein Degradation Pathways

The cellular response to the accumulation of misfolded proteins induced by this compound involves a complex interplay with the cell's protein quality control machinery, which includes molecular chaperones and protein degradation systems. frontiersin.orgresearchgate.net

Molecular chaperones, such as the heat shock proteins (HSPs), play a crucial role in protein homeostasis by assisting in the folding of nascent proteins and the refolding of stress-denatured proteins. frontiersin.org In the context of DMJ-induced ER stress, ER-resident chaperones like GRP78/BiP (an Hsp70 family member) are upregulated as part of the UPR. nih.govmdpi.com These chaperones bind to the misfolded glycoproteins, preventing their aggregation and attempting to facilitate their proper folding. mdpi.comnih.gov

If folding attempts are unsuccessful, the misfolded glycoproteins are targeted for degradation. The primary pathway for the disposal of misfolded ER proteins is ER-associated degradation (ERAD). frontiersin.org This process involves the recognition of the terminally misfolded glycoprotein, its retro-translocation from the ER lumen to the cytoplasm, ubiquitination, and subsequent degradation by the proteasome. frontiersin.org Chaperones are involved in delivering these substrates to the degradation machinery. frontiersin.org

The inhibition of glycan processing by DMJ can influence this process. For instance, studies with the glucosidase inhibitor dNM have shown accelerated degradation of certain membrane glycoproteins, such as HLA-A, B, C heavy chains. embopress.org The interplay between chaperones, the ubiquitin-proteasome system, and autophagy constitutes the protein quality control network that determines the fate of a misfolded protein—either refolding or degradation. frontiersin.orgresearchgate.net

Structural Activity Relationships and Rational Design Principles of D Mannojirimycin Derivatives

Identification of Key Structural Determinants for Inhibitory Potency and Specificity

The inhibitory power and selectivity of D-Mannojirimycin (DMJ) derivatives are significantly influenced by specific structural modifications. The core piperidine (B6355638) ring and its hydroxyl groups are fundamental for basic inhibitory activity, while substitutions at the ring nitrogen and modifications of the hydroxyl groups are primary strategies for enhancing potency and tailoring specificity.

One of the most explored modifications is N-alkylation . Introducing alkyl groups of varying lengths and structures to the nitrogen atom can dramatically alter the inhibitor's interaction with the enzyme's active site. For instance, N-alkylation is a shared and significant structural feature for deoxynojirimycin (DNJ) derivatives with therapeutic applications. mdpi.com The length of the alkyl chain is a critical factor; studies on N-alkyl-1-deoxynojirimycin derivatives have shown a correlation between increased linker length and higher inhibitory activity against α-glucosidase. mdpi.com Specifically, a longer alkyl chain can occupy hydrophobic pockets within the enzyme's active site, leading to enhanced binding affinity. researchgate.net Research on N-alkylated-D-fagomine derivatives has also demonstrated improved inhibitory selectivity for α-D-glucosidase. researchgate.net

Another key determinant is the modification of the ring's hydroxyl groups . The presence and orientation of these hydroxyls are crucial for mimicking the natural carbohydrate substrate. Removal or acetylation of the hydroxyl group at the C6 position in N-butyl-1-deoxynojirimycin (NB-DNJ) analogues leads to a significant decrease in activity. nih.gov This highlights the importance of this specific hydroxyl group in the binding interaction, likely through hydrogen bonding with active site residues.

Furthermore, the introduction of more complex substituents, such as phenyltriazole moieties, has been shown to produce potent α-glucosidase inhibitors. mdpi.com Docking studies have indicated that these hybrid molecules can achieve stronger binding with α-glucosidase compared to the parent DNJ, with predicted binding affinities increasing from -5.8 Kcal/mol for DNJ to -8.6 kcal/mol for a phenyltriazole-deoxynojirimycin hybrid. mdpi.com This suggests that larger, strategically placed substituents can form additional favorable interactions within the enzyme's active site.

The concept of multivalency , where multiple iminosugar units are clustered together, has also emerged as a powerful strategy. unina.it By tethering multiple DMJ derivatives to a central scaffold, such as fullerene, cyclodextrin, or calixarene, a significant enhancement in inhibitory activity and remarkable selectivity against specific glycosidases can be achieved. mdpi.comunina.it This "multivalent effect" is thought to arise from an increased localized concentration of the inhibitor and the ability to chelate multiple binding sites on the enzyme or enzyme clusters. unina.it

Table 1: Impact of Structural Modifications on the Inhibitory Activity of Deoxynojirimycin (DNJ) Derivatives against α-Glucosidase

Compound Modification Target Enzyme Inhibitory Activity (IC₅₀ in µM) Key Finding
Deoxynojirimycin (DNJ) Parent Compound α-Glucosidase Parent activity level Baseline for comparison.
N-butyl-DNJ (Miglustat) N-alkylation α-Glucosidase Approved therapeutic N-alkylation is a key feature for therapeutic use. mdpi.com
Phenyltriazole-DNJ Hybrid N-propyl-DNJ core with phenyltriazole α-Glucosidase More potent than DNJ Hydrophobic substituents enhance binding. mdpi.com
C₄ Linker Derivative Increased linker length α-Glucosidase Higher inhibition Longer linkers correlate with increased inhibition. mdpi.com
C₆ Linker Derivative Increased linker length α-Glucosidase Higher inhibition Longer linkers correlate with increased inhibition. mdpi.com

Stereochemical Requirements for Enzyme-Inhibitor Binding

The precise three-dimensional arrangement of atoms, or stereochemistry, within this compound derivatives is a critical factor governing their ability to bind to and inhibit target enzymes. The iminosugar ring is designed to mimic the pyranose ring of the natural carbohydrate substrate, and therefore, the orientation of the hydroxyl groups must closely match that of the substrate for effective binding.

The configuration of the hydroxyl groups on the piperidine ring dictates the specificity of the inhibitor for different glycosidases. For instance, derivatives that mimic the D-gluco configuration are expected to inhibit glucosidases. core.ac.uk The stereochemical complementarity between the inhibitor and the enzyme's active site is paramount. acs.org For example, the stereochemistry at positions C2, C5, and C6 can be critical. Derivatives with incorrect stereochemistry at these centers, such as those with R-D-manno, R-L-ido, or β-L-gulo configurations, may exhibit significantly reduced or no inhibitory activity against certain enzymes. core.ac.uk

Structural studies, such as X-ray crystallography, have provided detailed insights into the enzyme-bound conformations of these inhibitors. These studies reveal how the inhibitor orients itself within the active site to maximize favorable interactions. For example, the binding of substituted azepanes to GH84 glycoside hydrolases has shown that the enzyme-bound dispositions of the substituents closely match those of glucopyranose-configured inhibitors. core.ac.uk This underscores the importance of the correct stereochemical arrangement for effective enzyme inhibition.

The conformational flexibility of the inhibitor's ring system can also play a role. Some inhibitor classes, like azepanes, possess a degree of conformational flexibility that may allow them to adapt to the enzyme's active site, potentially offering a broader range of inhibition or a pathway for the rational design of more potent inhibitors. core.ac.uk

Table 2: Influence of Stereochemistry on the Inhibitory Activity of Iminosugar Derivatives

Compound Configuration Key Stereochemical Feature Impact on Binding/Inhibition Reference
D-gluco-configured Mimics natural D-gluco-configured substrates Expected to inhibit O-GlcNAcase core.ac.uk
R-D-manno Incorrect stereochemistry at C5/C6 Reduced inhibitory activity core.ac.uk
R-L-ido Incorrect stereochemistry at C2 Reduced inhibitory activity core.ac.uk
β-L-gulo Incorrect stereochemistry at C2/C5/C6 Reduced inhibitory activity core.ac.uk

Strategies for Enhancing Selectivity and Binding Affinity

Several rational design strategies are employed to improve the selectivity and binding affinity of this compound derivatives for their target glycosidases. These strategies often build upon the foundational knowledge of structural-activity relationships and stereochemical requirements.

One primary strategy involves the modification of the N-substituent . As previously mentioned, N-alkylation can enhance potency. Further tailoring of the N-substituent by introducing different functional groups or larger aromatic moieties can lead to more selective inhibitors. mdpi.com For example, the introduction of sterically demanding substituents at the nitrogen atom of N-butyl-1-deoxynojirimycin (NB-DNJ) analogues can influence their inhibitory profile. nih.gov The goal is to design substituents that can form specific interactions with non-conserved amino acid residues in the active site of the target enzyme, thereby increasing selectivity over other glycosidases.

The introduction of unsaturation into the piperidine ring has been shown to increase potency in some cases. dndi.org This modification can alter the geometry and electronic properties of the ring, potentially leading to stronger interactions with the enzyme.

Multivalent presentation , as discussed earlier, is a highly effective strategy for enhancing both affinity and selectivity. unina.it By presenting multiple iminosugar units on a scaffold, the avidity of the inhibitor for the enzyme is increased, a phenomenon known as the multivalent effect. This approach has been successfully used to create highly potent and selective glycosidase inhibitors. mdpi.comunina.it

Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are increasingly used to guide the rational design of novel inhibitors. mdpi.commdpi.com These methods can predict the binding modes and affinities of virtual compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency and selectivity. This in silico screening can significantly accelerate the discovery of new and improved this compound-based inhibitors.

Applications in Biochemical and Cell Biological Research

D-Mannojirimycin as a Research Tool for Glycosylation Pathway Dissection

This compound is instrumental in elucidating the N-linked glycosylation pathway, a fundamental process for the proper folding and function of many proteins. nih.govoup.com This pathway involves a series of enzymatic modifications to oligosaccharide chains attached to newly synthesized proteins within the endoplasmic reticulum (ER) and Golgi apparatus. wikipedia.orgcreative-proteomics.comuzh.ch DMJ specifically inhibits ER α-mannosidase I, an enzyme responsible for trimming mannose residues from the precursor oligosaccharide (Glc₃Man₉GlcNAc₂). researchgate.netbiorxiv.org

By inhibiting this key trimming step, treatment of cells with DMJ leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans. This allows researchers to study the subsequent steps of the glycosylation pathway and to understand the functional consequences of altered glycan structures. The use of DMJ, in conjunction with other inhibitors like deoxynojirimycin (which inhibits glucosidases), has been crucial in mapping the sequential nature of glycan processing. embopress.orgnih.gov

Investigation of Protein Folding Dynamics and ER Homeostasis Regulation

The folding of glycoproteins in the ER is a highly regulated process, and the structure of their N-linked glycans plays a critical role in quality control. nih.govyoutube.com this compound has become an invaluable tool for studying these dynamics. By preventing the trimming of mannose residues, DMJ disrupts the recognition of misfolded glycoproteins by the ER-associated degradation (ERAD) pathway.

Normally, the removal of a specific mannose residue by ER mannosidase I acts as a signal that a glycoprotein (B1211001) is terminally misfolded and should be targeted for degradation. By inhibiting this enzyme, DMJ causes the accumulation of misfolded proteins within the ER, which in turn induces ER stress and activates the unfolded protein response (UPR). This has made DMJ a standard tool for investigating the cellular mechanisms that maintain ER homeostasis and respond to the accumulation of misfolded proteins.

Use in Mechanistic Studies within Preclinical Disease Models

The ability of this compound to alter glycosylation has made it a valuable tool in preclinical research for a variety of diseases, allowing for detailed investigation into their underlying molecular mechanisms.

Elucidating Glycoprotein-Dependent Viral Replication Mechanisms

Many viruses, including influenza virus and human immunodeficiency virus (HIV), depend on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins. oup.comnih.gov These viral proteins are often heavily glycosylated and are essential for viral entry and evasion of the host immune system.

This compound has been used to demonstrate the critical role of N-linked glycan processing in the lifecycle of these viruses. By inhibiting α-mannosidase I, DMJ alters the glycosylation pattern of viral envelope proteins, such as the gp120 of HIV. nih.gov This can lead to misfolding of the glycoprotein, impaired transport to the cell surface, and a reduction in the infectivity of the viral particles. These studies have provided crucial insights into the glycoprotein-dependent mechanisms of viral replication and have highlighted the potential of targeting host glycosylation pathways as a broad-spectrum antiviral strategy. nih.gov

Modulating Cellular Responses in Cancer Research Models

Aberrant glycosylation is a well-established hallmark of cancer. These changes in the sugar chains on the surface of cancer cells, known as tumor-associated carbohydrate antigens, are implicated in tumor progression, metastasis, and immune evasion. This compound is used in cancer research to investigate the functional consequences of these altered glycan structures.

By modifying the N-glycan profiles of cancer cells, DMJ can influence a variety of cellular behaviors. For instance, altering the glycosylation of cell surface receptors can modulate signaling pathways that drive cancer cell proliferation and survival. Furthermore, changes in cell surface glycans can affect cell-cell adhesion and adhesion to the extracellular matrix, which are critical processes in metastasis. These studies help to elucidate the complex role of glycosylation in cancer biology and can aid in the identification of new therapeutic targets.

Exploring Glycosylation Defects in Disease Pathogenesis Pathways

Congenital disorders of glycosylation (CDG) are a group of genetic diseases resulting from defects in the synthesis and processing of glycans. This compound can be used in cellular models to mimic some of the biochemical characteristics of these disorders. By inhibiting a specific step in the glycosylation pathway, researchers can study the cellular consequences of accumulating unprocessed glycans, thereby gaining a better understanding of the pathogenesis of CDG.

Beyond CDG, defective glycosylation is also implicated in other diseases, including certain neurodegenerative disorders. The use of DMJ in relevant cell and animal models allows for the investigation of how impaired glycan processing contributes to protein aggregation, cellular dysfunction, and the progression of these diseases.

Advanced Analytical and Characterization Methodologies for D Mannojirimycin Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural determination and purity verification of D-Mannojirimycin. numberanalytics.com These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and arrangement. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the intricate three-dimensional structure of DMJ. creative-biostructure.comsolubilityofthings.com Both ¹H and ¹³C NMR are employed to map the connectivity and stereochemistry of the molecule. beilstein-journals.orgrsc.org For instance, the chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the protons' environment, while ¹³C NMR helps in identifying the carbon skeleton. beilstein-journals.orgrsc.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often used to establish the complete structural assignment of DMJ and its derivatives. amazonaws.com NMR is also a powerful tool for assessing the purity of a sample, as it can detect and quantify impurities. creative-biostructure.commdpi.com

Mass Spectrometry (MS) is another critical tool, primarily used to determine the molecular weight and elemental composition of this compound. creative-biostructure.comsolubilityofthings.com Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used to generate ions of DMJ, which are then analyzed to determine their mass-to-charge ratio. ub.edu High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. rsc.org When coupled with chromatographic separation, such as in GC-MS or LC-MS, it becomes a powerful method for identifying and quantifying DMJ in complex mixtures. nih.govresearchgate.net

Infrared (IR) Spectroscopy complements NMR and MS by identifying the functional groups present in the this compound molecule. creative-biostructure.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as the O-H (hydroxyl) and N-H (amine) stretches, which are characteristic features of the DMJ structure.

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic TechniqueKey Findings for this compound
¹H NMR Provides data on the chemical environment and connectivity of protons.
¹³C NMR Reveals the carbon framework of the molecule.
Mass Spectrometry (MS) Confirms the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identifies characteristic functional groups like hydroxyl and amine groups.

Chromatographic Methods for Separation and Quantitative Analysis

Chromatography is a fundamental separation technique used to isolate this compound from complex mixtures and to determine its concentration. oup.com.aulongdom.orgresearchgate.net The principle of chromatography relies on the differential distribution of components between a stationary phase and a mobile phase. oup.com.auksu.edu.sa

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of this compound. longdom.orgnih.gov Reversed-phase HPLC, often with a C18 column, is a common approach. nih.gov Due to the lack of a strong chromophore in DMJ, derivatization with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), is often necessary for sensitive detection using a fluorescence detector (FLD). nih.gov This method allows for the accurate quantification of DMJ in various samples, including biological fluids and plant extracts. nih.gov The purity of synthesized DMJ and its analogues is also frequently assessed by HPLC. rsc.org

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another valuable technique. nih.gov For GC analysis, DMJ typically requires derivatization to increase its volatility. nih.gov GC-MS provides both separation and structural information, making it a powerful tool for identifying and quantifying DMJ in complex biological samples. nih.gov

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for qualitative analysis and for monitoring the progress of chemical reactions during the synthesis of DMJ. beilstein-journals.orgoup.com.au The separated spots on the TLC plate can be visualized using various staining agents. beilstein-journals.org

The table below outlines common chromatographic conditions used for this compound analysis.

Chromatographic MethodStationary PhaseMobile Phase ExampleDetection Method
HPLC C18Acetonitrile and 0.1% Acetic AcidFluorescence (after derivatization)
GC Fused silica (B1680970) capillary columnHelium (carrier gas)Flame Ionization (FID) or Mass Spectrometry (MS)
TLC Silica gelEthyl acetate/Methanol/Water mixturesStaining reagents

Enzyme Assay Development for Inhibitory Activity Determination and Kinetic Analysis

Enzyme assays are crucial for evaluating the biological activity of this compound as a glycosidase inhibitor. These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor like DMJ. libretexts.org

The development of a robust enzyme assay involves several key steps. First, a suitable enzyme source, such as a purified α-mannosidase, is required. scbt.com Next, a chromogenic or fluorogenic substrate is chosen, which releases a detectable product upon enzymatic cleavage. The reaction is typically carried out in a buffered solution at a specific pH and temperature. The rate of the reaction is monitored over time by measuring the increase in absorbance or fluorescence of the product. mdpi.com

To determine the inhibitory activity of this compound, the enzyme assay is performed in the presence of varying concentrations of the compound. The concentration of DMJ that reduces the enzyme activity by 50% is known as the IC50 value, a common measure of inhibitor potency. nih.gov

Kinetic analysis provides deeper insights into the mechanism of inhibition. By measuring the initial reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. libretexts.orgresearchgate.net This plot helps to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate the inhibition constant (Ki), which is a more precise measure of the inhibitor's affinity for the enzyme. libretexts.orgnih.gov this compound is known to be a competitive inhibitor of α-mannosidase. scbt.com

The following table summarizes key parameters in enzyme assays for this compound.

ParameterDescription
Enzyme Typically α-mannosidase from various sources.
Substrate Chromogenic or fluorogenic substrates like p-nitrophenyl-α-D-mannopyranoside.
IC50 Concentration of DMJ that causes 50% inhibition of enzyme activity.
Ki Inhibition constant, reflecting the binding affinity of DMJ to the enzyme.
Inhibition Type Determined by kinetic studies (e.g., competitive).

Cell-Based Assays for Glycosylation and ER Stress Monitoring

Cell-based assays are essential for understanding the effects of this compound in a biological context, particularly its impact on N-linked glycosylation and the resulting endoplasmic reticulum (ER) stress.

Glycosylation Monitoring: The inhibition of α-mannosidases by DMJ disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins. This can be monitored in cultured cells by analyzing the glycan structures of specific proteins. One common method involves metabolic labeling with radioactive monosaccharides or fluorescently tagged sugars. kcl.ac.uk The altered glycan profiles can then be analyzed by techniques like SDS-PAGE, where changes in the molecular weight of glycoproteins can be observed, or by more sophisticated methods like mass spectrometry-based glycoproteomics.

ER Stress Monitoring: The accumulation of misfolded glycoproteins due to glycosylation inhibition by DMJ can lead to ER stress. nih.gov This cellular stress response can be monitored by measuring the expression levels of specific ER stress markers. Common markers include the chaperone protein BiP (Binding immunoglobulin protein) and the transcription factor CHOP (C/EBP homologous protein). The upregulation of these markers can be detected at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.

The table below details common cell-based assays used in this compound research.

Assay TypePurposeKey Markers/Readouts
Glycosylation Monitoring To assess the impact on N-linked glycan processing.Altered glycoprotein (B1211001) mobility on SDS-PAGE, changes in glycan profiles by MS.
ER Stress Monitoring To measure the cellular stress response to misfolded proteins.Upregulation of BiP, CHOP, and other ER stress-related genes/proteins.

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and elucidate the biosynthetic pathway of natural products like this compound. nih.govbiorxiv.org In these studies, organisms that produce DMJ, such as certain bacteria or plants, are fed with precursors that are enriched with stable isotopes like ¹³C, ¹⁵N, or ²H. nih.govcsic.es

The labeled precursors are incorporated into the biosynthetic pathway, and the resulting this compound will contain the isotopic label at specific positions. nih.gov The location and extent of isotopic incorporation are then determined using NMR spectroscopy and mass spectrometry. nih.gov

For example, feeding experiments with ¹³C-labeled glucose have been instrumental in demonstrating that glucose is a key precursor for the biosynthesis of the deoxynojirimycin core structure in various organisms. nih.govcsic.es By analyzing the ¹³C NMR spectrum of the isolated DMJ, researchers can map the flow of carbon atoms from glucose into the final product, revealing the specific cyclization and rearrangement reactions involved in the pathway. nih.gov Similarly, ¹⁵N-labeling studies can pinpoint the origin of the nitrogen atom in the piperidine (B6355638) ring. These studies have been crucial in differentiating between various proposed biosynthetic routes in different species. nih.govcsic.es

The following table highlights the application of isotopic labeling in studying this compound biosynthesis.

IsotopePrecursor ExampleAnalytical TechniqueInformation Gained
¹³C D-[¹³C]-GlucoseNMR, MSCarbon skeleton formation and rearrangement. nih.gov
¹⁵N [¹⁵N]-Ammonium saltNMR, MSOrigin of the nitrogen atom in the piperidine ring.
²H (Deuterium) Deuterated glucoseMSStereochemical course of enzymatic reactions. csic.es

Q & A

Q. What frameworks reconcile conflicting reports on this compound’s therapeutic potential?

  • Methodological Answer :
  • Systematic reviews : PRISMA-guided literature synthesis with subgroup analysis by model organism (e.g., murine vs. primate) .
  • Dose-response meta-regression : Evaluate efficacy thresholds across in vivo studies using mixed-effects models .
  • Mechanistic plausibility assessment : Apply Bradford-Hill criteria to weigh evidence for on-target vs. off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.